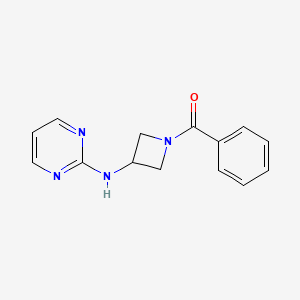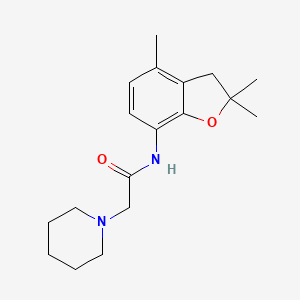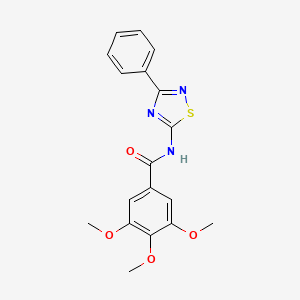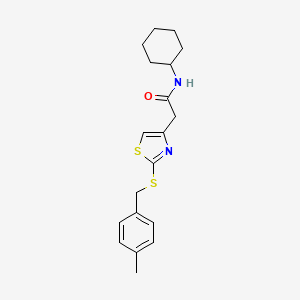
N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features both azetidine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable scaffold for drug development.
作用机制
Mode of Action
Compounds with similar structures, such as imidazole derivatives, have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-amino acids, under acidic or basic conditions.
Benzoylation: The azetidine ring is then benzoylated using benzoyl chloride in the presence of a base like triethylamine to form the benzoylazetidine intermediate.
Pyrimidine Ring Formation: The final step involves the reaction of the benzoylazetidine intermediate with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: This compound features a piperidine ring instead of an azetidine ring, which may result in different biological activities and chemical properties.
N-(pyridin-2-yl)amides: These compounds contain a pyridine ring instead of a pyrimidine ring, leading to variations in their reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds have an imidazo[1,2-a]pyridine core, which imparts different chemical and biological properties compared to the azetidine-pyrimidine structure.
Uniqueness
N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct scaffold for drug development and organic synthesis. The presence of the benzoyl group further enhances its chemical reactivity and potential biological activities.
属性
IUPAC Name |
phenyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-8,12H,9-10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSYNJNGKGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)
![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)


![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)
![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)



![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)
